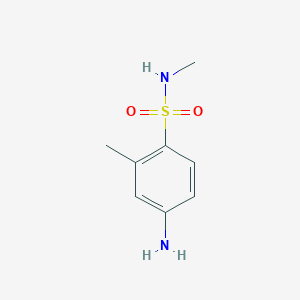
2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate, also known as TFEPC, is a chemical compound . Its IUPAC name is 2,2,2-trifluoroethyl 4-ethylphenylcarbamate . The CAS Number is 1087798-12-6 . It has a molecular weight of 247.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO2/c1-2-8-3-5-9(6-4-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Scientific Research Applications
Antioxidative and Antibacterial Activities
The structure of 2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate suggests potential antioxidative or antibacterial activities. Similar compounds with trifluoroethyl groups have been studied for these properties. For instance, polyglycerol, sucrose, and steroid fatty acid esters with trifluoroethyl groups have shown such activities .
Acylation Reagent in Organic Synthesis
This compound may serve as a versatile acylation reagent in organic synthesis reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines. The trifluoroethyl group can act as a leaving group in these reactions, facilitating the formation of new bonds .
Electrostatic Property Modification
The trifluoroethyl group can also modify the electrostatic properties of compounds. Studies on Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at the air–water interface have demonstrated significant changes in electrostatic properties due to the hydrophilic CF3 head .
Synthesis of Chiral Fluorospiroindole Derivatives
In medicinal chemistry, chiral fluorospiroindole derivatives synthesized using trifluoroethyl-containing compounds have been reported to yield high diastereo- and enantioselectivities. These derivatives are valuable in drug discovery and development .
Physical and Chemical Properties Research
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-8-3-5-9(6-4-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWOUNGXJQXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245331 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-ethylphenyl)carbamate | |
CAS RN |
1087798-12-6 | |
| Record name | 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(4-ethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





propylamine](/img/structure/B1519240.png)
![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)


![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)


![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)

![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)
